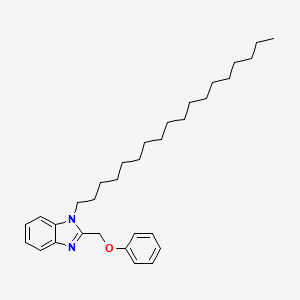
3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one, also known as AFQ056, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. This compound has been shown to have a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity, learning, and memory.
Mechanism of Action
3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR5, this compound can modulate synaptic plasticity and improve cognitive function. This mechanism of action has been extensively studied in animal models and has been shown to be effective in improving learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function, reduce anxiety-like behavior, and decrease hyperactivity. These effects are thought to be mediated by the modulation of synaptic plasticity and the regulation of neurotransmitter release.
Advantages and Limitations for Lab Experiments
3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one has several advantages for lab experiments. It has a high affinity for mGluR5 and can be used to selectively block its activity. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some applications.
Future Directions
3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one has several potential future directions for research. One area of focus is the development of more potent and selective mGluR5 antagonists. Another area of focus is the identification of new therapeutic applications for this compound, such as the treatment of anxiety disorders or depression. Additionally, this compound could be used as a tool to better understand the role of mGluR5 in synaptic plasticity and learning. Overall, this compound has the potential to be a valuable tool for both basic and clinical research.
Synthesis Methods
The synthesis of 3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one involves the reaction of 3-amino-4-fluoroaniline with 2-methylquinazolin-4(3H)-one in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been optimized to produce this compound in high yields and purity, making it suitable for large-scale production.
Scientific Research Applications
3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In preclinical studies, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome. In clinical trials, this compound has been tested as a treatment for Parkinson's disease, autism spectrum disorders, and schizophrenia.
properties
IUPAC Name |
3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c1-9-18-14-5-3-2-4-11(14)15(20)19(9)10-6-7-12(16)13(17)8-10/h2-8H,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCJGJZEYMAORP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2398436.png)
![3-allyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2398437.png)


![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-methoxyquinoxaline](/img/structure/B2398444.png)
![tert-butyl 4-(4-{[(4-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2398445.png)



![1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2398451.png)

![2-[(1-Methylpyrazol-3-yl)carbonylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2398456.png)